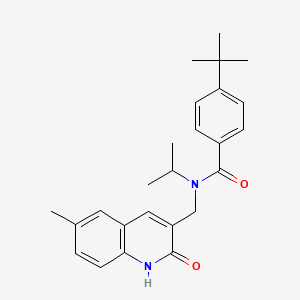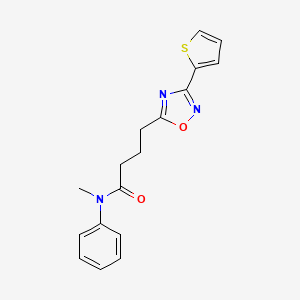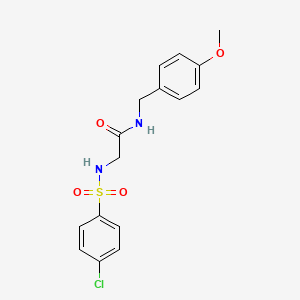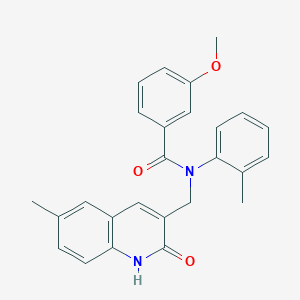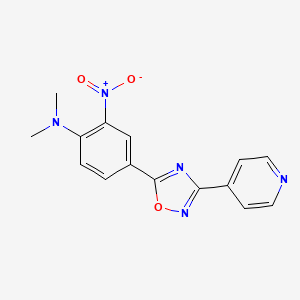
(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate, also known as HQBB, is a chemical compound that has been widely studied for its biological and medicinal properties. The synthesis of HQBB has been of interest to researchers due to its potential applications in drug development and disease treatment. In
Wissenschaftliche Forschungsanwendungen
Drug Research and Development
4-Hydroxy-2-quinolones, which are structurally similar to your compound, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles. For example, 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one, a related compound, reacts with hydroxylamine to afford three regioisomeric oxazoloquinolones .
Corrosion Inhibitors
Quinazoline derivatives based on 8-hydroxyquinoline have been synthesized and used as corrosion inhibitors for mild steel in acidic environments . Given the structural similarity, “(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate” could potentially have similar applications.
Biological and Pharmacological Activities
Quinoline-2,4-diones, which are structurally similar to your compound, have unique roles in natural and synthetic chemistry due to their biological and pharmacological activities . Over 13,000 derivatives have been reported, with more than 100 naturally occurring molecules displaying this motif .
Antimalarial Agent
Quinine and its derivatives, which are structurally similar to your compound, have been used to treat nocturnal leg cramps, arthritis, and have also been used with limited success to treat people who had been infected by prions .
Herbicides and Insecticides
Hydroxyquinoline derivatives have been used as herbicides, insecticides, nematocides, rodenticides, and plant growth regulators . It’s possible that “(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate” could have similar uses.
Eigenschaften
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-14-7-3-2-6-13(14)17(21)22-10-12-9-11-5-1-4-8-15(11)19-16(12)20/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMTUFHDRSXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)

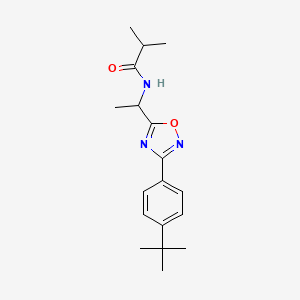
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
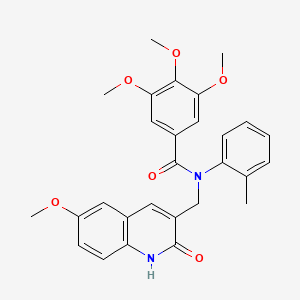
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)
